Cas no 1379241-59-4 (ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE)

ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride
- ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE
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- インチ: 1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H
- InChIKey: PEDPHICGARNCLV-UHFFFAOYSA-N
- ほほえんだ: C(=O)(CNC)CC(=O)OCC.Cl
じっけんとくせい
- ようかいど: DMSO; Water; Methanol
ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E542595-500mg |
Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride |
1379241-59-4 | 500mg |
$ 201.00 | 2023-04-14 | ||
TRC | E542595-2.5g |
Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride |
1379241-59-4 | 2.5g |
$ 890.00 | 2023-04-14 | ||
TRC | E542595-1g |
Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride |
1379241-59-4 | 1g |
$ 305.00 | 2022-06-05 | ||
TRC | E542595-1000mg |
Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride |
1379241-59-4 | 1g |
$ 374.00 | 2023-04-14 | ||
TRC | E542595-5g |
Ethyl 4-(Methylamino)-3-oxobutanoate Hydrochloride |
1379241-59-4 | 5g |
$ 1481.00 | 2023-04-14 |
ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDEに関する追加情報
ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE (CAS No. 1379241-59-4): An Overview of Its Chemical Properties and Applications
ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE (CAS No. 1379241-59-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 4-(methylamino)-3-oxobutanoate hydrochloride, is a derivative of 4-(methylamino)-3-oxobutanoic acid and is characterized by its unique structural features and potential biological activities.
The chemical structure of ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE consists of an ethyl ester group, a methylamino moiety, and a ketone functional group. These structural elements contribute to its diverse reactivity and potential applications in various chemical and biological processes. The presence of the hydrochloride salt form enhances its solubility in aqueous media, making it suitable for use in aqueous-based reactions and formulations.
Recent studies have highlighted the potential of ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE in the development of novel therapeutic agents. One notable area of research is its role as a precursor in the synthesis of β-lactam antibiotics. The ketone group in the molecule can be readily converted into a β-lactam ring through a series of chemical transformations, which is a crucial step in the synthesis of these important antibiotics. This property makes ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE an attractive starting material for pharmaceutical chemists working on the development of new antibacterial compounds.
In addition to its potential in antibiotic synthesis, ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE has been explored for its activity as a monoamine oxidase inhibitor (MAOI). Monoamine oxidases are enzymes that play a critical role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters, which has therapeutic implications for conditions such as depression and Parkinson's disease. Preliminary studies have shown that ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE exhibits selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential as a lead compound for the development of new MAOI drugs.
The pharmacokinetic properties of ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE have also been investigated. Studies have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. These properties make it suitable for further preclinical and clinical evaluation as a potential therapeutic agent.
In terms of safety, ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE has been found to have low toxicity in preliminary toxicity studies. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in humans. Ongoing research is focused on evaluating its long-term safety and identifying any potential side effects or adverse reactions.
The synthetic routes to ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE have been well-documented in the literature. One common method involves the condensation of ethyl acetoacetate with methylamine followed by hydrolysis to form the free acid, which is then converted to the hydrochloride salt. Alternative synthetic pathways have also been explored to improve yield and purity, making it more accessible for large-scale production.
From an environmental perspective, the production and use of ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE must adhere to strict environmental regulations to minimize any potential ecological impact. Green chemistry principles are increasingly being applied to the synthesis and manufacturing processes to ensure sustainability and reduce environmental footprint.
In conclusion, ETHYL 4-(METHYLAMINO)-3-OXOBUTANOATE HYDROCHLORIDE (CAS No. 1379241-59-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, potential biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its properties and applications, contributing to advancements in drug discovery and development.
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